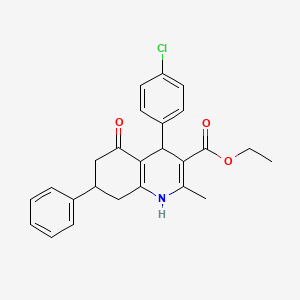![molecular formula C13H16N4O3 B5220396 4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B5220396.png)
4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine, also known as PNU-69176E, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields.
Mecanismo De Acción
The mechanism of action of 4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine is not fully understood. However, it has been shown to bind to the sigma-1 receptor, a protein that is involved in various cellular processes, including neurotransmitter release, calcium signaling, and cell survival. The binding of 4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine to the sigma-1 receptor has been shown to modulate these processes, leading to various physiological effects.
Biochemical and Physiological Effects:
4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has also been shown to modulate neurotransmitter release, leading to changes in synaptic transmission. In vivo studies have shown that it can improve cognitive function and reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine has several advantages for lab experiments. It is a potent and selective sigma-1 receptor ligand, making it a useful tool for studying the role of this receptor in various cellular processes. It is also relatively easy to synthesize and has been characterized by various spectroscopic techniques. However, it has some limitations, including its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine. One direction is to further investigate its mechanism of action and its role in various cellular processes. Another direction is to develop new derivatives of 4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine with improved pharmacological properties. This could include increasing its solubility in aqueous solutions or improving its potency and selectivity for the sigma-1 receptor. Additionally, it could be used as a lead compound to develop new drugs for the treatment of various diseases, including cancer and neurological disorders.
In conclusion, 4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine is a chemical compound that has shown potential application in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine involves the reaction of morpholine with 2-chloro-5-(3-methoxymethyl-1,2,4-oxadiazol-5-yl)pyridine in the presence of a base. The resulting compound has been characterized by various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine has shown potential application in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, it has been used as a tool to study the role of the sigma-1 receptor in the modulation of neurotransmitter release. In cancer research, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In drug discovery, it has been used as a lead compound to develop new drugs with improved pharmacological properties.
Propiedades
IUPAC Name |
4-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-18-9-11-15-13(20-16-11)10-2-3-12(14-8-10)17-4-6-19-7-5-17/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJIULFSEISJDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)C2=CN=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(2-oxo-1-piperidinyl)ethyl]benzamide](/img/structure/B5220315.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5220325.png)
![6-amino-4-(2-hydroxy-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5220333.png)

![1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5220339.png)
![1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5220341.png)

![N-(2-furylmethyl)-2-{3-[3-(6-methyl-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5220355.png)
![2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B5220362.png)

![N-ethyl-2,3-difluoro-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide](/img/structure/B5220379.png)

![N-(2-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5220406.png)
![(4-hexyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B5220424.png)